molecular formula C8H15NO B8447953 1-(2-Propen-1-ylamino)-4-penten-2-ol

1-(2-Propen-1-ylamino)-4-penten-2-ol

Cat. No.: B8447953
M. Wt: 141.21 g/mol
InChI Key: XSDJHAINBHHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propen-1-ylamino)-4-penten-2-ol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propen-1-ylamino)-4-penten-2-ol can be achieved through several methods. One common approach involves the reaction of allylamine with 4-penten-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propen-1-ylamino)-4-penten-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines.

Scientific Research Applications

1-(2-Propen-1-ylamino)-4-penten-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Propen-1-ylamino)-4-penten-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-propen-1-ylamino)-2-propanol: This compound has a similar structure but includes an additional amino group, which can lead to different chemical and biological properties.

    2-Propen-1-amine, N-2-propenyl-: Another related compound with similar functional groups but different structural arrangement.

Uniqueness

1-(2-Propen-1-ylamino)-4-penten-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(prop-2-enylamino)pent-4-en-2-ol

InChI

InChI=1S/C8H15NO/c1-3-5-8(10)7-9-6-4-2/h3-4,8-10H,1-2,5-7H2

InChI Key

XSDJHAINBHHKTF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC=C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloropent-4-en-2-ol (23.40 g, 194.06 mmol, 1.00 Eq) and prop-2-en-1-amine (33.00 g, 578.03 mmol, 2.98 Eq) was stirred at 90° C. for 16 hr. The mixture was cooled to 25° C. and concentrated in reduced pressure at 60° C. The residue was poured into ice-water (w/w=1/1) (150 mL) and stirred for 20 min. The aqueous phase was extracted with EA. The combined organic phase was washed with saturated brine (200 mL*2), dried with anhydrous Na2SO4, filtered and concentrated in vacuum. The residue was purified by silica gel chromatography (DCM:MeOH=30/1 to 10/1) to afford 1-(allylamino)pent-4-en-2-ol (16.00 g, 113.31 mmol, 58.39% yield) as yellow oil.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

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